Cas no 873-94-9 (3,3,5-trimethylcyclohexan-1-one)

3,3,5-trimethylcyclohexan-1-one structure
873-94-9 structure
Nome del prodotto:3,3,5-trimethylcyclohexan-1-one
Numero CAS:873-94-9
MF:C9H16O
MW:140.222743034363
MDL:MFCD00019466
CID:40138
PubChem ID:13398

3,3,5-trimethylcyclohexan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,3,5-Trimethylcyclohexanone
    • 3,3,5-trimethylcyclohexan-1-one
    • (?à)-3,3,5-Trimethylcyclohexanone
    • (?à)-Dihydroisophorone
    • 3,3,5-Trimethyl-1-cyclohexanone
    • Dihydroisophorone
    • 3,3,5-Trimethylcyclohexanone (ACI)
    • (±)-3,3,5-Trimethylcyclohexanone
    • (±)-Dihydroisophorone
    • MDL: MFCD00019466
    • Inchi: 1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3
    • Chiave InChI: POSWICCRDBKBMH-UHFFFAOYSA-N
    • Sorrisi: O=C1CC(C)(C)CC(C)C1

Proprietà calcolate

  • Massa esatta: 140.12000
  • Massa monoisotopica: 140.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 147
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 2.2
  • Conta Tautomer: 3
  • Superficie polare topologica: 17.1A^2

Proprietà sperimentali

  • Colore/forma: Liquido incolore a bassa viscosità. Simile all'odore di metanolo
  • Densità: 0.887 g/mL at 25 °C(lit.)
  • Punto di fusione: −10 °C (lit.)
  • Punto di ebollizione: 190°C
  • Punto di infiammabilità: Fahrenheit: 150,8 ° f< br / >Celsius: 66 ° C< br / >
  • Indice di rifrazione: n20/D 1.445(lit.)
  • Solubilità: 30g/l
  • Coefficiente di ripartizione dell'acqua: 13 g/L (20 ºC)
  • PSA: 17.07000
  • LogP: 2.40170
  • Solubilità: Solubile in etanolo ed etere, leggermente solubile in acqua.

3,3,5-trimethylcyclohexan-1-one Informazioni sulla sicurezza

3,3,5-trimethylcyclohexan-1-one Dati doganali

  • CODICE SA:2914220000
  • Dati doganali:

    Codice doganale cinese:

    2914299000

    Panoramica:

    2914299000. altri cicloalcanoni senza altri gruppi contenenti ossigeno\Enone ciclico o terpenone ciclico. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914299000. altri chetoni ciclanici, ciclici o ciclotherpenici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

3,3,5-trimethylcyclohexan-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T235866-500mg
3,3,5-Trimethylcyclohexanone
873-94-9
500mg
$ 81.00 2023-09-06
Enamine
EN300-19037-5.0g
3,3,5-trimethylcyclohexan-1-one
873-94-9 97%
5.0g
$26.0 2023-07-07
Life Chemicals
F0001-2174-0.25g
"3,3,5-Trimethylcyclohexanone"
873-94-9 95%+
0.25g
$18.0 2023-11-21
TRC
T235866-100mg
3,3,5-Trimethylcyclohexanone
873-94-9
100mg
$ 64.00 2023-09-06
Apollo Scientific
OR939767-100g
3,3,5-Trimethylcyclohexanone
873-94-9 95%
100g
£395.00 2025-02-20
Life Chemicals
F0001-2174-0.5g
"3,3,5-Trimethylcyclohexanone"
873-94-9 95%+
0.5g
$19.0 2023-11-21
TRC
T235866-1g
3,3,5-Trimethylcyclohexanone
873-94-9
1g
$ 98.00 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0602-25ML
3,3,5-Trimethylcyclohexanone
873-94-9 >98.0%(GC)
25ml
¥120.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0602-500ML
3,3,5-Trimethylcyclohexanone
873-94-9 >98.0%(GC)
500ml
¥515.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161473-25ML
3,3,5-trimethylcyclohexan-1-one
873-94-9 >98.0%(GC)
25ml
¥51.90 2023-08-31

3,3,5-trimethylcyclohexan-1-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  2 h, 2 MPa, 298 K
Riferimento
Study on the selective hydrogenation of isophorone
Xu, Lei; et al, RSC Advances, 2021, 11(8), 4465-4471

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Poly([5,5′-bi-1H-benzimidazole]-2,2′-diyl) (ruthenium complex) Solvents: 1,4-Dioxane ;  12 h, 130 °C
Riferimento
Poly(2,2'-Bibenzimidazole)-Supported Ruthenium Complex: A Recyclable Heterogeneous Catalyst for the Redox Isomerization of Allylic Alcohols to Ketones
Chen, Xiaozhong ; et al, ACS Applied Polymer Materials, 2023, 5(1), 700-710

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Water
Riferimento
1,3-Diaxial methyl hydroxyl interaction
Eliel, Ernest L.; et al, Journal of Organic Chemistry, 1961, 26, 3504-6

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetone
Riferimento
Direct conversion of silyl ethers into carbonyl compounds with Jones reagent in the presence of potassium fluoride
Liu, Hsing Jang; et al, Synthetic Communications, 1985, 15(9), 759-64

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol ,  Nickel acetate ,  Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Feghouli, G.; et al, Tetrahedron Letters, 1988, 29(12), 1383-4

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Water ;  24 h, 1 atm, 25 °C
Riferimento
Palladium on graphene: the in situ generation of a catalyst for the chemoselective reduction of α,β-unsaturated carbonyl compounds
Morimoto, Naoki; et al, RSC Advances, 2013, 3(36), 15608-15612

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Palladium diacetate ,  Stannous chloride Solvents: Dimethylformamide ,  Water
Riferimento
Palladium-catalyzed hydrolysis of dimethylhydrazones to carbonyl compounds
Mino, Takashi; et al, Synlett, 1996, (10), 999-1000

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  Stannous chloride Solvents: Dimethylformamide ,  Water
Riferimento
Tin(II) chloride
Faul, Margaret M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  Stannous chloride Solvents: Dimethylformamide ,  Water
Riferimento
Palladium-catalyzed deprotection of hydrazones to carbonyl compounds
Mino, Takashi; et al, Synthesis, 1999, (12), 2024-2026

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Chromic acid (H2Cr2O7), compd. with 1H-imidazole (1:2) Solvents: Dimethylformamide
Riferimento
Imidazolium dichromate. A new reagent for the oxidation of alcohols to carbonyl compounds
Kim, Sunggak; et al, Bulletin of the Chemical Society of Japan, 1986, 59(10), 3297-8

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Dimethyl sulfoxide ;  2 h, 60 °C
1.2 24 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
Riferimento
Polyvinyl alcohol modification with sustainable ketones
Su, Yu-Kai; et al, Polymer Chemistry, 2021, 12(34), 4961-4973

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Ammonium chloride Solvents: Water ;  60 min, rt
Riferimento
Ultrasound-assisted electrocatalytic hydrogenation in water
Angela da Paz, Josinete; et al, Applied Catalysis, 2018, 550, 245-255

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Phosphorodichloridic acid, phenyl ester ,  Sodium iodide Solvents: Acetonitrile
Riferimento
A new procedure for dethioacetalization
Liu, Hsing Jang; et al, Tetrahedron Letters, 1988, 29(43), 5471-4

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium ;  4 h, 1 MPa, rt → 200 °C
1.2 Solvents: Ethanol ,  Cyclohexane ;  1 MPa, 55 °C
Riferimento
Selective hydrogenation of isophorone on egg-shelled Pd/Al2O3 catalyst
Wang, Fang-zhu; et al, Jingxi Huagong, 2015, 32(3), 337-342

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Graphite ,  Ammonium tungsten hydroxide oxide ((NH4)6W6(OH)7O17) Solvents: Water ;  15 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  rt; 11 h, rt → 70 °C
Riferimento
Ammonium Tungstate as an Effective Catalyst for Selective Oxidation of Alcohols to Aldehydes or Ketones with Hydrogen Peroxide under Water - A Synergy of Graphene Oxide
Fu, Huihui; et al, Synlett, 2018, 29(4), 447-451

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Tetra-μ3-iodotetrakis(tributylphosphine)tetracopper Solvents: Diethyl ether
Riferimento
Copper(I) iodide-tributylphosphine
Mascavage, Linda M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 17

Condizioni di reazione
Riferimento
Lithium (3,3-Dimethyl-1-butynyl)-vinylcuprate
Voss, Matthew E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: (T-4)-Dichloro[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Diethyl ether
Riferimento
1,4-Addition of triorganozincates and silyldiorganozincates to α,β-unsaturated ketones
Tuckmantel, Werner; et al, Chemische Berichte, 1986, 119(5), 1581-93

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (SBA-15 modified with) ,  Palladium ,  Silica ((3-aminopropyl)triethoxysilane modified) Solvents: Water ;  3 h, 1 atm, rt
Riferimento
Selective hydrogenation of the C=C bond of α,β-unsaturated carbonyl compounds over PdNPs-SBA-15 in a water medium
Ganji, Saidulu; et al, RSC Advances, 2013, 3(29), 11533-11538

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  24 h, 20 - 25 °C
Riferimento
A new property of geminal bishydroperoxides: Hydrolysis with the removal of hydroperoxide groups to form a ketone
Terent'ev, A. O.; et al, Russian Journal of General Chemistry, 2010, 80(8), 1667-1671

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Iodo(trimethyl phosphite-κP)copper
Riferimento
Copper(I) iodide-trimethyl phosphite
Mascavage, Linda M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  1820898-31-4 Solvents: Hexane ;  16 h, 10 atm, 25 °C
Riferimento
New Route to Stabilize Ruthenium Nanoparticles with Non-Isolable Chiral N-Heterocyclic Carbenes
Martinez-Prieto, Luis Miguel; et al, Chemistry - A European Journal, 2015, 21(48), 17495-17502

Synthetic Routes 23

Condizioni di reazione
Riferimento
The reduction mechanism of a cyclic α,β-unsaturated ketone at mercury in aqueous medium: isophorone
De Andrade, A. R.; et al, Journal of the Brazilian Chemical Society, 1990, 1(3), 113-18

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenolato]methylaluminum Solvents: Diethyl ether ,  Toluene
Riferimento
Unusual conjugate addition of organolithium reagent to α,β-unsaturated ketone
Maruoka, Keiji; et al, Tetrahedron Letters, 1987, 28(46), 5723-6

Synthetic Routes 25

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  -40 °C
Riferimento
Lithium (3,3-Dimethyl-1-butynyl)vinylcuprate
Voss, Matthew E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

3,3,5-trimethylcyclohexan-1-one Raw materials

3,3,5-trimethylcyclohexan-1-one Preparation Products

3,3,5-trimethylcyclohexan-1-one Letteratura correlata

Fornitori consigliati
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